1,1,1,2-Tetrachloroethane-D2
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Overview
Description
1,1,1,2-Tetrachloro-2,2-dideuterioethane is a deuterated derivative of tetrachloroethane, where two hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .
Mechanism of Action
Target of Action
1,1,1,2-Tetrachloro-2,2-dideuterioethane, also known as Tetrachloro-1,1-difluoroethane , is a chlorofluorocarbon (CFC) compound. It contains ethane substituted by four chlorine atoms and two deuterium atoms
Pharmacokinetics
As a halogenated compound, it might be poorly soluble in water but soluble in organic solvents This could influence its absorption and distribution in the body
Result of Action
Exposure to high levels of similar halogenated compounds can cause various health effects, including effects on the cardiovascular system and central nervous system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,1,1,2-Tetrachloro-2,2-dideuterioethane. For instance, its physical and chemical properties, such as boiling point and density , can be affected by temperature and pressure. Additionally, its environmental persistence and potential for bioaccumulation can impact its long-term effects.
Preparation Methods
The synthesis of 1,1,1,2-Tetrachloro-2,2-dideuterioethane typically involves the deuteration of 1,1,1,2-tetrachloroethane. This process can be achieved through various methods, including the use of deuterated reagents and catalysts under controlled conditions. Industrial production methods often involve the use of deuterium gas or deuterated solvents to achieve high levels of deuteration .
Chemical Reactions Analysis
1,1,1,2-Tetrachloro-2,2-dideuterioethane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated acetic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated ethanes.
Common reagents and conditions for these reactions include the use of strong acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,2-Tetrachloro-2,2-dideuterioethane is widely used in scientific research due to its unique properties. Some of its applications include:
NMR Spectroscopy: Its deuterated form is highly valuable in NMR spectroscopy for studying molecular structures and dynamics.
Chemical Research: It serves as an intermediate in various chemical reactions and synthesis processes.
Pharmaceuticals: The compound is used in the development and testing of new drugs, particularly in understanding drug interactions and mechanisms.
Comparison with Similar Compounds
1,1,1,2-Tetrachloro-2,2-dideuterioethane can be compared with other similar compounds such as:
1,1,2,2-Tetrachloroethane: This compound is similar but lacks the deuterium atoms, making it less useful in NMR spectroscopy.
1,1,2,2-Tetrachloroethane-d2: Another deuterated form, but with different deuterium placement, affecting its chemical properties and applications.
The uniqueness of 1,1,1,2-Tetrachloro-2,2-dideuterioethane lies in its specific isotopic composition, which provides distinct advantages in certain scientific applications.
Properties
IUPAC Name |
1,1,1,2-tetrachloro-2,2-dideuterioethane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl4/c3-1-2(4,5)6/h1H2/i1D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLAWKAXOMEXPM-DICFDUPASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(Cl)(Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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